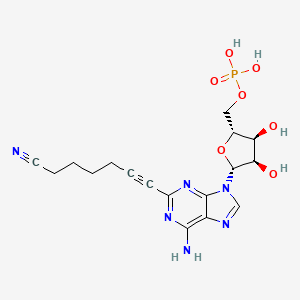
((2R,3S,4R,5R)-5-(6-Amino-2-(6-cyanohex-1-yn-1-yl)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Adenylic acid, 2-(6-cyano-1-hexynyl)-: is a synthetic nucleotide analog It is a modified form of adenosine monophosphate, where the adenosine base is attached to a phosphate group and a ribose sugar, with a cyano-hexynyl group at the 2’ position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Adenylic acid, 2-(6-cyano-1-hexynyl)- typically involves the following steps:
Starting Material: The synthesis begins with adenosine monophosphate.
Functional Group Introduction: The cyano-hexynyl group is introduced at the 2’ position of the ribose sugar through a series of chemical reactions, including halogenation and subsequent nucleophilic substitution.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano-hexynyl group.
Reduction: Reduction reactions can also occur, potentially converting the cyano group to an amine.
Substitution: The cyano-hexynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The primary product is an amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Nucleotide Analog Studies: Used as a model compound to study the behavior of nucleotide analogs in various chemical reactions.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes involved in nucleotide metabolism.
Medicine:
Drug Development: Explored as a potential lead compound for developing new therapeutic agents targeting nucleotide-related pathways.
Industry:
Biochemical Research: Utilized in research settings to study nucleotide interactions and modifications.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Interaction: The compound interacts with enzymes involved in nucleotide metabolism, potentially inhibiting their activity.
Pathways: It may affect pathways related to DNA and RNA synthesis, impacting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Adenosine Monophosphate: The parent compound, lacking the cyano-hexynyl modification.
2’-Fluoro-2’-deoxyadenosine: Another modified nucleotide with a fluorine atom at the 2’ position.
Uniqueness:
Structural Modification: The presence of the cyano-hexynyl group at the 2’ position makes it unique compared to other nucleotide analogs.
Its unique structure offers distinct biochemical properties, making it valuable for specific research applications.
Eigenschaften
CAS-Nummer |
403731-19-1 |
|---|---|
Molekularformel |
C17H21N6O7P |
Molekulargewicht |
452.4 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-[6-amino-2-(6-cyanohex-1-ynyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C17H21N6O7P/c18-7-5-3-1-2-4-6-11-21-15(19)12-16(22-11)23(9-20-12)17-14(25)13(24)10(30-17)8-29-31(26,27)28/h9-10,13-14,17,24-25H,1-3,5,8H2,(H2,19,21,22)(H2,26,27,28)/t10-,13-,14-,17-/m1/s1 |
InChI-Schlüssel |
XAIXEZHEHYNWQH-IWCJZZDYSA-N |
Isomerische SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)C#CCCCCC#N)N |
Kanonische SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)C#CCCCCC#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




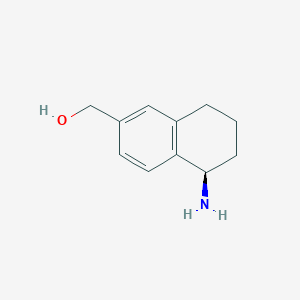


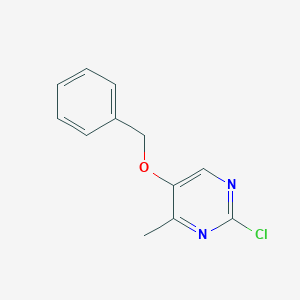

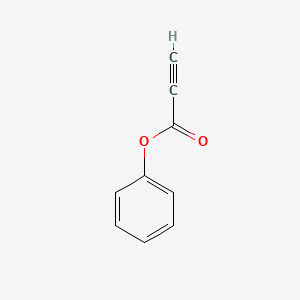

![tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate](/img/structure/B8717485.png)


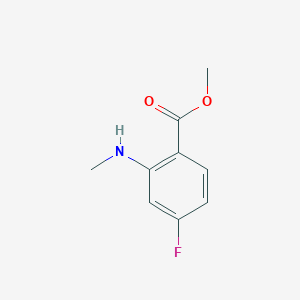
![1-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B8717520.png)
